Cas no 6375-65-1 (2-((2-Nitrophenyl)thio)acetic Acid)

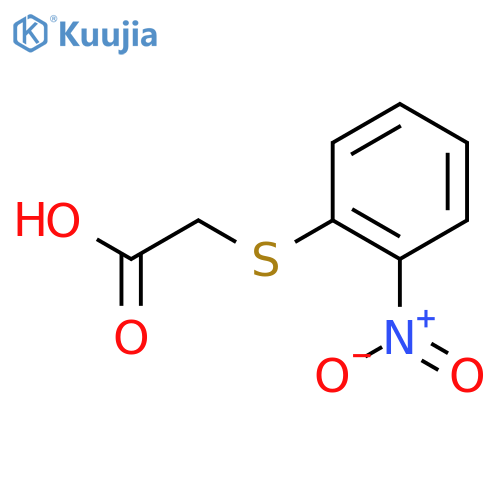

6375-65-1 structure

商品名:2-((2-Nitrophenyl)thio)acetic Acid

2-((2-Nitrophenyl)thio)acetic Acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-[(2-nitrophenyl)thio]-

- 2-[(2-nitrophenyl)sulfanyl]acetic acid

- (2-NITROPHENYL)THIO]ACETIC ACID

- acetic acid, 2-(2-nitrophenyl)thio-

- Acetic acid, [(2-nitrophenyl)thio]-

- 2-(2-nitrophenylthio)acetic acid

- 6375-65-1

- SCHEMBL2705062

- [(2-nitrophenyl)sulfanyl]acetic acid

- [(2-nitrophenyl)thio]acetic acid

- AKOS000201714

- NoName_452

- 2-((2-Nitrophenyl)thio)aceticacid

- SR-01000244020

- SCHEMBL15604539

- EN300-10770

- MFCD02975879

- SR-01000244020-1

- AS-60657

- CS-0157963

- DTXSID20901348

- AT20949

- Z31205652

- 2-(2-nitrophenyl)sulfanylacetic Acid

- 2-((2-Nitrophenyl)thio)acetic acid

- 2-((2-Nitrophenyl)thio)acetic Acid

-

- MDL: MFCD02975879

- インチ: InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)

- InChIKey: PINPTHMYKLERLV-UHFFFAOYSA-N

- ほほえんだ: C1([H])=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 212.00178

- どういたいしつりょう: 213.00957888g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 108Ų

じっけんとくせい

- PSA: 83.27

2-((2-Nitrophenyl)thio)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-5g |

2-((2-Nitrophenyl)thio)acetic acid |

6375-65-1 | 97% | 5g |

¥5810.00 | 2024-05-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD705-200mg |

2-((2-Nitrophenyl)thio)acetic Acid |

6375-65-1 | 97% | 200mg |

435.0CNY | 2021-07-17 | |

| eNovation Chemicals LLC | Y1215449-5g |

2-((2-Nitrophenyl)thio)acetic acid |

6375-65-1 | 95% | 5g |

$850 | 2024-06-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24470-250mg |

(2-NITROPHENYL)THIO]ACETIC ACID |

6375-65-1 | 250mg |

¥516.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-100mg |

2-((2-Nitrophenyl)thio)acetic acid |

6375-65-1 | 97% | 100mg |

¥505.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-250mg |

2-((2-Nitrophenyl)thio)acetic acid |

6375-65-1 | 97% | 250mg |

¥672.00 | 2024-05-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD705-50mg |

2-((2-Nitrophenyl)thio)acetic Acid |

6375-65-1 | 97% | 50mg |

186.0CNY | 2021-07-17 | |

| abcr | AB313312-250 mg |

[(2-Nitrophenyl)thio]acetic acid; . |

6375-65-1 | 250 mg |

€172.80 | 2023-07-19 | ||

| TRC | N926530-100mg |

2-((2-Nitrophenyl)thio)acetic Acid |

6375-65-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-10770-1.0g |

2-[(2-nitrophenyl)sulfanyl]acetic acid |

6375-65-1 | 95% | 1.0g |

$252.0 | 2023-02-09 |

2-((2-Nitrophenyl)thio)acetic Acid 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

6375-65-1 (2-((2-Nitrophenyl)thio)acetic Acid) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6375-65-1)2-((2-Nitrophenyl)thio)acetic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/697.0